molecular formula C32H43N3O9 B2479812 Fmoc-L-Lys(Boc-AEEA)-OH CAS No. 1662688-16-5

Fmoc-L-Lys(Boc-AEEA)-OH

Cat. No. B2479812
CAS RN: 1662688-16-5
M. Wt: 613.708
InChI Key: DNUOOZBDWHWDME-MHZLTWQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-Lys(Boc-AEEA)-OH is a synthetic compound that is widely used in scientific research. It is a derivative of lysine, an essential amino acid, and is commonly used as a building block in peptide synthesis. This compound has several applications in biochemistry and molecular biology, and its unique properties make it a valuable tool for researchers.

Scientific Research Applications

Synthesis of Organogelators

The compound can be used in the synthesis of organogelators . The mono-substituted cyclo (L-Lys-L-Lys)s, synthesized via the reaction of lysine cyclic dipeptide with Fmoc N-hydroxysuccinimide este (Fmoc-OSu) and di-tert-butyl dicarbonate [(Boc)2O], serve as organogelators. These organogelators can form stable thermo-reversible organogels in alcoholic, substituted benzene, and chlorinated solvents .

Formation of Nanostructures

The compound can self-assemble into 3D nanofiber, nanoribbon, or nanotube network structures . This property is useful in the field of nanotechnology, where such structures can be used in various applications, including drug delivery and tissue engineering.

Rheological Applications

The rheological measurement of the gels formed by this compound exhibits that the storage modulus of gels is higher than the loss one, and the complex viscosity is reduced linearly with the increasing of scanning frequency . This property makes it useful in the development of materials with specific rheological properties.

Fluorescence Applications

The fluorescence spectrum of the compound in 1,2-dichloroethane and benzene demonstrates that the emission peak of Fmoc at 320 nm has red-shifted and the intensity decreases gradually, while the intensity of the emission peak at 460 nm substantially enhances as a function of concentration . This indicates the existence of π-π stacking interactions and the formation of J-type aggregates, which can be useful in fluorescence applications.

Drug Delivery Systems

The ability of the compound to form nanotubes via the stacking of multiple bilayer membranes can be exploited in the development of drug delivery systems. The nanotubes can encapsulate drugs and deliver them to specific locations in the body.

Gelation Ability

Fmoc and Boc disubstituted cyclo (L-Lys-L-Lys) holds the relatively lower minimum gelation concentration (MGC) values, showing the stronger gelation ability in most selected organic solvents due to the presence of both Fmoc and Boc groups . This property can be useful in the development of gels with specific properties.

Mechanism of Action

Target of Action

Fmoc-L-Lys(Boc-AEEA)-OH, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-(2-(2-(2-(t-butyloxycarbonyl)aminoethoxy)ethoxy)acetyl)-L-lysine, is a complex compound that is primarily used in the field of biochemistry for the synthesis of peptides . The primary targets of this compound are the peptide chains that it helps to form.

Mode of Action

The compound acts as a building block in the formation of peptide chains. The Fmoc group provides protection for the amino group during peptide synthesis, preventing unwanted side reactions . The Boc group in the compound protects the epsilon-amino group of lysine . These protective groups can be selectively removed when no longer needed, allowing the peptide chain to be extended .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of peptide synthesis. It is involved in the formation of peptide bonds, which are the links between amino acids in a peptide chain . The compound’s unique structure allows it to facilitate the formation of these bonds while minimizing unwanted side reactions .

Pharmacokinetics

It’s important to note that the compound’s stability and reactivity are crucial for its effectiveness in peptide synthesis .

Result of Action

The result of the compound’s action is the successful synthesis of peptide chains with the desired sequence of amino acids . These peptide chains can then be used in further biochemical research and applications .

Action Environment

The action of Fmoc-L-Lys(Boc-AEEA)-OH is influenced by various environmental factors. For instance, the compound is typically stored at 2-8°C to maintain its stability . Furthermore, the reactions involving this compound are usually carried out in specific solvents that facilitate the peptide bond formation . The pH of the reaction environment can also impact the compound’s efficacy .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]acetyl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43N3O9/c1-32(2,3)44-30(39)34-16-17-41-18-19-42-21-28(36)33-15-9-8-14-27(29(37)38)35-31(40)43-20-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h4-7,10-13,26-27H,8-9,14-21H2,1-3H3,(H,33,36)(H,34,39)(H,35,40)(H,37,38)/t27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUOOZBDWHWDME-MHZLTWQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCOCCOCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H43N3O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-L-Lys(Boc-AEEA)-OH

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